molecular formula C20H27FO3 B1205362 (3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one CAS No. 4926-40-3

(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one

Cat. No. B1205362
CAS RN: 4926-40-3
M. Wt: 334.4 g/mol
InChI Key: MCAHIIQBOBRLHG-KWQGSUNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-11beta-hydroxy-A-norpregn-3(5)-ene-2,20-dione is a sesquiterpenoid.

Scientific Research Applications

Conformational Studies

The research on similar compounds, such as 8- and 10-methyl-substituted tetrahydro-7H-cycloocta[de]naphthalenes, provides insights into their conformational properties. Studies using IR and NMR have revealed that these compounds exist exclusively in a boat conformation in the ground state, which is influenced by steric repulsion between interior benzyl protons. This research is significant for understanding the molecular behavior of related compounds like the one (Kamada & Yamamoto, 1980).

Synthesis and Ligand Properties

Research has also been conducted on related structures, such as 1-Phosphaethenyl-2-phosphanylferrocenes, which exhibit planar chirality. These compounds have been synthesized and studied for their ligand properties, including their reactions with various metals and their potential use in catalysis (Takita et al., 2008).

Enantioselective Synthesis

Another area of research is the enantioselective synthesis of related metabolites, such as those of vasopressin V2 receptor antagonists. This involves the synthesis of optical isomers of certain compounds through processes like lipase-catalyzed transesterification, demonstrating the potential for creating specific enantiomers of complex molecules (Matsubara et al., 2000).

Antimicrobial and Antitumor Activities

Studies have also focused on the synthesis of new heterocyclic compounds derived from chalcones, demonstrating potential antitumor and antimicrobial activities. This research suggests the possibility of developing new therapeutic agents based on the structural analogs of the compound (Hassan et al., 2022).

properties

CAS RN

4926-40-3

Molecular Formula

C20H27FO3

Molecular Weight

334.4 g/mol

IUPAC Name

(3aS,3bR,4S,5aS,6S,8aS,8bS)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3,4,5,6,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one

InChI

InChI=1S/C20H27FO3/c1-11(22)14-6-7-15-16-5-4-12-8-13(23)9-19(12,3)20(16,21)17(24)10-18(14,15)2/h8,14-17,24H,4-7,9-10H2,1-3H3/t14-,15+,16+,17+,18-,19+,20+/m1/s1

InChI Key

MCAHIIQBOBRLHG-KWQGSUNZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C[C@@]43C)F)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CC43C)F)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CC43C)F)O)C

Other CAS RN

4926-40-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one
Reactant of Route 2
Reactant of Route 2
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one
Reactant of Route 3
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one
Reactant of Route 4
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one
Reactant of Route 5
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one
Reactant of Route 6
(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one

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